(1-Butyl)triethylammonium bromide

Description

Properties

IUPAC Name |

butyl(triethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFYPPCUDSCDPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471781 | |

| Record name | (1-Butyl)triethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13028-69-8 | |

| Record name | (1-Butyl)triethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-triethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Butyl)triethylammonium bromide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (1-Butyl)triethylammonium Bromide

Introduction

(1-Butyl)triethylammonium bromide (BTEAB), a quaternary ammonium salt, has emerged as a compound of significant interest across various scientific disciplines. Its amphiphilic nature, stemming from a positively charged nitrogen center coordinated with both butyl and ethyl groups, makes it a highly effective and versatile reagent. This guide provides an in-depth exploration of its core chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a phase transfer catalyst in organic synthesis and drug development. The insights herein are designed to equip researchers with the fundamental knowledge required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

BTEAB is a white crystalline powder that is soluble in water and other polar solvents.[1] Its stability and ease of handling contribute to its widespread use in both laboratory and industrial settings.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | butyl(triethyl)azanium;bromide | [2] |

| Synonyms | Triethyl N-butylammonium bromide, Butyltriethylammonium bromide | [1] |

| CAS Number | 13028-69-8 | [1] |

| Molecular Formula | C₁₀H₂₄BrN | [1] |

| Molecular Weight | 238.21 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 210-215 °C (decomposes) | [1][][4] |

| Solubility | Soluble in water | |

| Purity | ≥98-99% (Assay) | [1][4] |

| Sensitivity | Hygroscopic | [from initial search] |

Chemical Structure

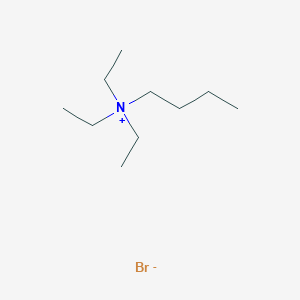

The structure of (1-Butyl)triethylammonium bromide consists of a central nitrogen atom covalently bonded to three ethyl groups and one butyl group, forming the quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

Caption: Chemical structure of (1-Butyl)triethylammonium cation with bromide.

Synthesis and Purification

The synthesis of quaternary ammonium salts like BTEAB is most commonly achieved via the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. [from initial search] For BTEAB, this translates to the reaction of triethylamine with 1-bromobutane. The choice of solvent is critical; polar aprotic solvents like acetonitrile are often used to facilitate the reaction, which typically yields a high-purity product after straightforward purification steps.[5][6]

Experimental Protocol: Synthesis of BTEAB

This protocol is based on established methods for synthesizing analogous quaternary ammonium salts.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethylamine (1.0 eq) and acetonitrile.

-

Addition of Alkyl Halide: While stirring, slowly add 1-bromobutane (1.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 18-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).[5]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure. The resulting crystalline solid is the crude product.

-

Purification: Wash the crude solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.[5]

-

Drying: Dry the purified white crystalline product under vacuum to yield high-purity (1-Butyl)triethylammonium bromide.

Caption: General workflow for the synthesis and purification of BTEAB.

Spectroscopic and Analytical Characterization

While a publicly available, peer-reviewed spectrum for BTEAB is not readily accessible, its structure allows for a reliable prediction of its spectral characteristics based on analogous compounds like tetrabutylammonium bromide (TBAB).[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different methylene and methyl groups.

-

A triplet corresponding to the terminal methyl group of the butyl chain (~0.9-1.0 ppm).

-

A triplet corresponding to the terminal methyl groups of the three ethyl chains (~1.2-1.3 ppm).

-

Multiple overlapping multiplets for the six methylene protons of the ethyl groups and the three methylene groups of the butyl chain adjacent to the nitrogen (~1.3-1.8 ppm and ~3.2-3.4 ppm). The protons on the carbons directly attached to the nitrogen (α-carbons) will be the most downfield-shifted.

-

-

¹³C NMR: The carbon NMR spectrum should display four unique signals for the four chemically distinct carbon atoms in the butyl and ethyl chains.[8] The carbons directly bonded to the positively charged nitrogen will be shifted downfield (~58 ppm), while the terminal methyl carbons will be the most upfield (~13-14 ppm).[8][9]

-

IR Spectroscopy: The infrared spectrum will be dominated by C-H stretching and bending vibrations. Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H stretches.

Protocol: Purity Analysis by Potentiometric Titration

The purity of quaternary ammonium salts can be reliably determined by potentiometric titration. This method relies on the precipitation reaction between the cationic BTEAB and an anionic surfactant standard, such as sodium dodecyl sulfate (SDS).[10][11]

-

Preparation of Titrant: Prepare a standardized solution of 0.004 M Sodium Dodecyl Sulfate (SDS).

-

Sample Preparation: Accurately weigh a sample of BTEAB (to contain ~0.02–0.06 mmol) and dissolve it in deionized water in a 100 mL beaker. Add a pH 10 borate buffer solution.[11]

-

Titration: Use a potentiometric titrator equipped with a surfactant-sensitive electrode. Titrate the BTEAB solution with the standardized SDS solution.

-

Endpoint Detection: The endpoint is identified by the largest potential change (inflection point) in the titration curve, which corresponds to the complete precipitation of the BTEAB-SDS ion pair.

-

Calculation: The purity of the BTEAB sample is calculated based on the volume of SDS titrant used, its molarity, and the initial mass of the BTEAB sample.

Mechanism of Action: The Phase Transfer Catalyst

The primary application of BTEAB in organic synthesis is as a phase transfer catalyst (PTC).[2] It facilitates reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase.[12][13]

The Causality: Many nucleophilic anions (e.g., CN⁻, OH⁻, OAc⁻) are soluble in water but insoluble in organic solvents where the substrate (e.g., an alkyl halide) resides. This phase separation prevents the reaction from occurring. The BTEAB molecule acts as a shuttle. Its positively charged nitrogen head is hydrophilic, but the surrounding alkyl chains (three ethyl, one butyl) create a lipophilic (oil-soluble) exterior. This dual nature allows the BTEAB cation (Q⁺) to pair with an anion (Y⁻) from the aqueous phase, extract it into the organic phase as a [Q⁺Y⁻] ion pair, and deliver the "naked," poorly solvated, and highly reactive anion to the organic substrate (RX).[13] After the reaction, the catalyst cation (Q⁺) shuttles the leaving group anion (X⁻) back to the aqueous phase, completing the catalytic cycle.

Caption: Mechanism of (1-Butyl)triethylammonium bromide (Q⁺Br⁻) in PTC.

Applications in Research and Drug Development

The utility of BTEAB as a PTC is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where it allows for milder reaction conditions, improved yields, and reduced use of hazardous organic solvents.[1][2]

-

Pharmaceutical Synthesis: BTEAB is used to facilitate nucleophilic substitution reactions, alkylations, and condensations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][14] For example, PTCs are employed in the synthesis of various bioactive heterocycles, which are core structures in many drugs.[15]

-

Agrochemicals and Dyes: It serves as a crucial intermediate and catalyst in the production of pesticides and vibrant, stable dye compounds. [from initial search]

-

Biotechnology: In downstream processing, BTEAB can aid in the extraction and purification of biomolecules by improving their solubility and partitioning between phases.[2]

-

Electrochemistry: Due to its ionic nature, it is used in electrochemical applications to enhance the conductivity of ionic liquids, which are relevant for energy storage systems like batteries.[2]

-

Material Science: It contributes to the development of advanced materials like ionic polymers used in coatings and adhesives.[2]

Safety, Handling, and Storage

As a chemical reagent, BTEAB requires careful handling to ensure laboratory safety.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation of dust. [from initial search]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If handling large quantities or generating dust, use respiratory protection.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: BTEAB is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

Conclusion

(1-Butyl)triethylammonium bromide is a powerful and versatile quaternary ammonium salt whose value is firmly established in both academic research and industrial application. Its primary role as a phase transfer catalyst enables a host of crucial organic transformations under environmentally benign and efficient conditions. A thorough understanding of its synthesis, properties, and mechanism of action, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in creating novel molecules and advancing chemical science.

References

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Butyltriethylammonium bromide | 13028-69-8. Retrieved from [Link]

-

eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

-

Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Request PDF. (2025, August 10). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]

-

Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

-

YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

-

Hanna Instruments Blog. (n.d.). Testing for Surfactants and Quats with Titration. Retrieved from [Link]

-

Scribd. (n.d.). Photometric Analysis of Quaternary Ammonium Salts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of TBAB. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.

-

National Institutes of Health. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

-

Ottokemi™. (n.d.). (1-Butyl)triethylammonium bromide, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.

-

BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. (1-Butyl)triethylammonium bromide, 98% | Ottokemi™ [ottokemi.com]

- 5. prepchem.com [prepchem.com]

- 6. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Tetrabutylammonium bromide(1643-19-2) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. ysi.com [ysi.com]

- 11. xylemanalytics.com [xylemanalytics.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. fzgxjckxxb.com [fzgxjckxxb.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Butyl)triethylammonium Bromide: Synthesis, Applications, and Core Principles for Researchers

This guide provides an in-depth technical overview of (1-Butyl)triethylammonium bromide (CAS: 13028-69-8), a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple datasheet to offer a practical understanding of its synthesis, core applications, and the scientific principles that govern its efficacy. Here, we delve into the causality behind experimental choices, providing self-validating protocols and grounding claims in authoritative references.

Introduction: Understanding the Utility of Quaternary Ammonium Salts

(1-Butyl)triethylammonium bromide, also known as Butyltriethylammonium bromide, belongs to the class of quaternary ammonium salts ("quats"). These compounds are defined by a central positively charged nitrogen atom covalently bonded to four organic groups, with a halide anion providing charge neutrality. This structure imparts unique properties, making them highly effective in a range of applications, most notably as phase-transfer catalysts and as components in electrochemical systems.[1][2] The specific combination of a butyl group and three ethyl groups in (1-Butyl)triethylammonium bromide provides a balance of lipophilicity and water solubility, rendering it a versatile tool in the modern laboratory.[3]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.

| Property | Value | Source(s) |

| CAS Number | 13028-69-8 | [2][4] |

| Molecular Formula | C₁₀H₂₄BrN | [2][4] |

| Molecular Weight | 238.21 g/mol | [2][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 210-214 °C | [2] |

| Solubility | Soluble in water | [5] |

| Synonyms | Butyltriethylammonium bromide, N-Butyl-N,N,N-triethylammonium bromide, Triethyl N-butylammonium bromide | [2][5] |

Characterization:

Synthesis of (1-Butyl)triethylammonium Bromide: A Step-by-Step Protocol

The synthesis of quaternary ammonium salts is typically achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. The following protocol is adapted from established methods for synthesizing similar quaternary ammonium bromides, such as tetrabutylammonium bromide.[9][10]

Reaction Scheme:

A schematic representation of the synthesis of (1-Butyl)triethylammonium bromide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylamine (1 equivalent) and 1-bromobutane (1-1.2 equivalents).

-

Solvent Addition: Add a suitable solvent, such as acetonitrile, to the flask. Acetonitrile is often chosen for its ability to dissolve the reactants and facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the solvent. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and diethyl ether, to yield the final product as a white crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Core Applications and Methodologies

Phase-Transfer Catalysis: Bridging Immiscible Phases

(1-Butyl)triethylammonium bromide excels as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[11][12][13]

Mechanism of Action:

The efficacy of a quaternary ammonium salt as a PTC is rooted in its structure. The lipophilic alkyl groups (butyl and ethyl) allow the cation to be soluble in the organic phase, while its positive charge enables it to form an ion pair with an anion from the aqueous phase. This ion pair is then shuttled into the organic phase, where the "naked" anion becomes a highly reactive nucleophile, readily participating in the desired reaction.[12][14]

Sources

- 1. scribd.com [scribd.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. (1-Butyl)triethylammonium bromide | C10H24BrN | CID 11746670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-Butyl)triethylammonium bromide, 97% | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. Tetrabutylammonium bromide(1643-19-2) 13C NMR spectrum [chemicalbook.com]

- 8. Tetrabutylammonium Bromide | C16H36N.Br | CID 74236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 10. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biomedres.us [biomedres.us]

(1-Butyl)triethylammonium bromide synthesis route

An In-depth Technical Guide to the Synthesis of (1-Butyl)triethylammonium Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of (1-Butyl)triethylammonium bromide (BTEAB), a quaternary ammonium salt with significant applications across various scientific disciplines. As a versatile compound, it serves as a phase-transfer catalyst, an electrolyte in electrochemical systems, and a key intermediate in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a foundational understanding of the principles governing the synthesis.

Introduction to (1-Butyl)triethylammonium Bromide

(1-Butyl)triethylammonium bromide, also known as butyltriethylammonium bromide, is a white crystalline powder with a molecular formula of C₁₀H₂₄NBr and a molecular weight of 238.21 g/mol .[1][4] It is generally soluble in water and polar organic solvents.[3] Its utility stems from its structure: a central nitrogen atom bonded to four alkyl groups (three ethyl and one butyl), creating a cationic species with a bromide counter-ion. This structure allows it to function effectively as a phase-transfer catalyst, facilitating reactions between reagents in immiscible solvent systems, a crucial application in the synthesis of pharmaceuticals and agrochemicals.[1]

The Core Synthesis Route: The Menshutkin Reaction

The most direct and widely employed method for synthesizing quaternary ammonium salts like BTEAB is the Menshutkin reaction .[5][6][7] This reaction involves the alkylation of a tertiary amine with an alkyl halide.[8] In this specific synthesis, triethylamine serves as the tertiary amine and 1-bromobutane is the alkylating agent.

Reaction Mechanism: A Classic Sₙ2 Pathway

The quaternization of triethylamine with 1-bromobutane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][9] The causality of the reaction is rooted in fundamental electronic principles:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of triethylamine is highly available, rendering the molecule nucleophilic. This nucleophile attacks the electrophilic carbon atom of 1-bromobutane—the carbon directly bonded to the electronegative bromine atom.

-

Transition State: The reaction proceeds through a single, concerted step involving a trigonal bipyramidal transition state. In this transient state, the new carbon-nitrogen bond is partially formed while the carbon-bromine bond is simultaneously breaking.[9]

-

Product Formation: The bromide ion is expelled as a stable leaving group, resulting in the formation of the positively charged (1-Butyl)triethylammonium cation and the bromide anion, which associate to form the final salt product.[9]

The choice of reactants is critical. Triethylamine is a readily available and sufficiently nucleophilic tertiary amine. 1-Bromobutane is an effective alkylating agent; the reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl, making bromides a good balance of reactivity and cost-effectiveness.[7]

Caption: Sₙ2 mechanism for the synthesis of (1-Butyl)triethylammonium bromide.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning the steps and purification methods are chosen to ensure a high-purity final product, verifiable through standard characterization techniques.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.0 | 10.12 g (13.9 ml) |

| 1-Bromobutane | C₄H₉Br | 137.02 | 1.05 | 14.39 g (11.3 ml) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL |

| Hexane | C₆H₁₄ | 86.18 | - | ~150 mL |

Note: A slight excess of the alkyl halide is used to ensure the complete consumption of the tertiary amine.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine (10.12 g, 0.1 mol) in 100 mL of ethyl acetate.

-

Causality: Ethyl acetate is chosen as the solvent because it has a moderate polarity suitable for dissolving the reactants, and its boiling point allows for gentle reflux to facilitate the reaction. Quaternary ammonium salts have limited solubility in it, which can aid in product isolation.[10]

-

-

Reagent Addition: Slowly add 1-bromobutane (14.39 g, 0.105 mol) to the stirred triethylamine solution dropwise over 20-30 minutes at room temperature.

-

Causality: The reaction is exothermic; slow addition helps to control the temperature and prevent excessive boiling of the solvent.[9]

-

-

Reaction Execution: After the addition is complete, heat the mixture to reflux (approximately 77°C) and maintain it for 12-18 hours.

-

Causality: Heating provides the necessary activation energy to drive the Sₙ2 reaction to completion. The extended reaction time ensures a high conversion rate.

-

-

Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the triethylamine spot.

-

Product Isolation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour. A white precipitate of (1-Butyl)triethylammonium bromide should form.

-

Causality: The product is significantly less soluble in cold ethyl acetate than the reactants, causing it to precipitate out of the solution.

-

-

Purification - Washing: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with three 50 mL portions of cold hexane.

-

Causality: Hexane is a non-polar solvent in which the ionic product is insoluble, but any unreacted, non-polar 1-bromobutane or triethylamine will be readily dissolved and washed away.[8] This is a critical step for removing organic impurities.

-

-

Drying: Dry the purified white crystalline powder in a vacuum oven at 50-60°C for 8-12 hours to remove any residual solvent. The expected yield is typically high, in the range of 85-95%.

Experimental Workflow Diagram

Caption: General experimental workflow for BTEAB synthesis and purification.

Characterization and Validation

To validate the identity and purity of the synthesized compound, the following characterization methods are essential.

| Technique | Expected Result |

| Appearance | White crystalline powder[1] |

| Melting Point | 210-214 °C[1] |

| FTIR (KBr, cm⁻¹) | C-H stretching (aliphatic) ~2800-3000; C-N stretching ~1100-1200 |

| ¹H NMR (CDCl₃, δ) | Characteristic signals for butyl and ethyl groups. A triplet for the methyl protons of the ethyl groups (~1.2 ppm), a quartet for the methylene protons of the ethyl groups (~3.3 ppm), and signals corresponding to the butyl chain protons. |

| ¹³C NMR (CDCl₃, δ) | Resonances corresponding to the unique carbon atoms of the butyl and ethyl groups. |

Safety and Handling

-

Reactants: Triethylamine is flammable and corrosive. 1-Bromobutane is harmful and an irritant. Both should be handled in a well-ventilated fume hood.

-

Product: (1-Butyl)triethylammonium bromide is classified as a skin and eye irritant.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when performing this synthesis.[11]

Conclusion

The synthesis of (1-Butyl)triethylammonium bromide via the Menshutkin reaction is a robust and reliable procedure that exemplifies a fundamental transformation in organic chemistry. By understanding the underlying Sₙ2 mechanism and carefully controlling the reaction and purification steps, researchers can consistently produce this valuable quaternary ammonium salt in high yield and purity for a multitude of applications.

References

-

Quora. (2019, August 8). How are quaternary ammonium compounds synthesized? Retrieved from Quora. [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from Wikipedia. [Link]

-

ACS Publications. (2023, February 7). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Bioconjugate Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of quaternary ammonium salts. Retrieved from ResearchGate. [Link]

-

PMC - NIH. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from PMC. [Link]

-

ChemBK. (n.d.). (1-Butyl)triethylammonium bromide. Retrieved from ChemBK. [Link]

-

LookChem. (n.d.). Cas 13028-69-8,(1-Butyl)triethylammonium bromide. Retrieved from LookChem. [Link]

-

Ottokemi. (n.d.). (1-Butyl)triethylammonium bromide, 98%. Retrieved from Ottokemi. [Link]

-

PubChem. (n.d.). (1-Butyl)triethylammonium bromide. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Reaction conditions for the alkylation of triethylamine with 1-(4-bromobutyl)-1H-pyrrole 1 and ion exchange of the resulting bromide with sodium perchlorate. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from Wikipedia. [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from Master Organic Chemistry. [Link]

-

ResearchGate. (2014, July 29). How can I separate triethylammonium bromide from a reaction mixture? Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Menshutkin reaction. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.

-

NIH. (2014, December 27). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Retrieved from NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. (1-Butyl)triethylammonium bromide, 98% | Ottokemi™ [ottokemi.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

A Technical Guide to the Physicochemical Properties of (1-Butyl)triethylammonium Bromide

Executive Summary

(1-Butyl)triethylammonium bromide (also known as N-Butyl-N,N,N-triethylammonium bromide, [N2224][Br]) is a quaternary ammonium salt that exists as a white crystalline powder at room temperature.[1] As a member of the ionic liquid (IL) family, it possesses a unique combination of properties, including notable thermal stability, utility as a phase transfer catalyst, and applicability in electrochemical systems.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their characterization, and insights into its synthesis and applications, tailored for professionals in research, chemical engineering, and drug development.

Introduction: Understanding (1-Butyl)triethylammonium Bromide

(1-Butyl)triethylammonium bromide, with CAS Number 13028-69-8, is an asymmetrical quaternary ammonium salt.[1] Its structure, consisting of a central nitrogen atom bonded to three ethyl groups and one butyl group, imparts specific steric and electronic effects that govern its macroscopic properties. Unlike more common symmetrical salts like tetrabutylammonium bromide, this asymmetry can influence crystal packing, melting point, and solvent interactions.

This compound is increasingly recognized for its role as a phase transfer catalyst, where it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), thereby enhancing reaction rates and yields.[1] Furthermore, its ionic nature makes it a candidate for use in electrochemical applications, such as an electrolyte component in batteries or supercapacitors.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its performance in these and other applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Molecular Identity and Core Properties

The fundamental characteristics of (1-Butyl)triethylammonium bromide are summarized below. These data represent the foundational knowledge required for its safe handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₄BrN | [1][3] |

| Molecular Weight | 238.21 g/mol | [1][3] |

| IUPAC Name | butyl(triethyl)azanium;bromide | [3] |

| CAS Number | 13028-69-8 | [1] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 210-214 °C | [1] |

| Purity (Typical) | ≥ 97-99% | [1][4] |

| Solubility | Soluble in water | [5][6][7] |

| Hygroscopicity | Hygroscopic | [6][7] |

Synthesis and Purification Workflow

The synthesis of (1-Butyl)triethylammonium bromide is typically achieved through a standard quaternization reaction. This process involves the alkylation of an amine with an alkyl halide.

3.1. Synthesis Protocol: Alkylation of Triethylamine

The most common route is the reaction of triethylamine with 1-bromobutane.[8]

Reaction: (C₂H₅)₃N + C₄H₉Br → [N(C₂H₅)₃(C₄H₉)]⁺Br⁻

Materials:

-

Triethylamine (C₆H₁₅N)

-

1-Bromobutane (C₄H₉Br)

-

Acetonitrile or other suitable polar aprotic solvent

-

Diethyl ether (for precipitation/washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triethylamine in an excess of the chosen solvent.

-

Slowly add a stoichiometric equivalent of 1-bromobutane to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by techniques like TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being a salt, will often precipitate from the solvent. If not, the volume can be reduced under vacuum.

-

Add diethyl ether to the concentrated mixture to induce full precipitation of the white solid product.

-

Collect the solid by vacuum filtration and wash it several times with cold diethyl ether to remove unreacted starting materials.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove residual solvents.

Scientist's Note: The purity of the final product is critical. Residual reactants or solvents can significantly alter the measured physicochemical properties. The hygroscopic nature of the salt necessitates handling and storage under an inert atmosphere (e.g., Nitrogen or Argon).[1][7]

3.2. Synthesis and Purification Diagram

The following diagram illustrates the workflow for synthesizing and purifying (1-Butyl)triethylammonium bromide.

Caption: Workflow for synthesis and purification.

In-Depth Physicochemical Analysis

While basic properties like melting point are crucial, a deeper understanding requires analyzing properties that dictate the material's behavior in dynamic systems.

4.1. Thermophysical Properties: Density and Viscosity

Density and viscosity are fundamental properties for any fluid application, including as a solvent or electrolyte. For ionic liquids, these properties are highly dependent on temperature.

-

Density: The density of quaternary ammonium salts generally decreases linearly with increasing temperature.[9][10] This is due to the increased thermal motion of the ions, leading to a larger average distance between them (thermal expansion).

-

Viscosity: Viscosity, a measure of a fluid's resistance to flow, decreases exponentially with increasing temperature.[9][10][11] Higher thermal energy allows ions to overcome intermolecular forces (van der Waals forces and electrostatic interactions) more easily, reducing flow resistance.

4.2. Electrochemical Properties

For applications in electrochemistry, two parameters are critical:

-

Ionic Conductivity: This measures the ability of the material to conduct an electric current via ionic motion. Conductivity is inversely related to viscosity and generally increases with temperature as the ions become more mobile.[9][12] The size and shape of the [N2224]⁺ cation and the Br⁻ anion influence the conductivity.

-

Electrochemical Window (ECW): The ECW is the potential range over which the electrolyte is stable and does not undergo oxidation or reduction.[13] A wide ECW is highly desirable for energy storage devices, as it allows for higher operating voltages.[13] The stability of the butyl and ethyl groups on the cation and the bromide anion determines the limits of this window.

4.3. Thermal Stability

The operational temperature range of an ionic liquid is limited by its thermal stability. This is typically assessed using Thermogravimetric Analysis (TGA).

-

TGA Analysis: TGA measures the change in mass of a sample as a function of temperature.[14] The onset decomposition temperature (Tonset) is a key parameter derived from TGA curves, often defined as the temperature at which a small percentage (e.g., 5%) of mass loss occurs.[14][15] The stability of ionic liquids is heavily influenced by the coordinating nature and nucleophilicity of the anion.[14] Halide anions, like bromide, often lead to lower thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[12]

Standardized Experimental Protocols

The following protocols describe standard methods for characterizing the key properties discussed.

5.1. Protocol: Density Measurement (Vibrating Tube Densitometer)

Objective: To determine the density of (1-Butyl)triethylammonium bromide as a function of temperature.

Equipment:

-

Vibrating tube densitometer (e.g., Anton Paar DMA series)

-

Peltier temperature control system

-

Syringe for sample injection

-

High-purity dry air or nitrogen for calibration

-

Deionized water for calibration

Procedure:

-

Calibration: Calibrate the instrument at atmospheric pressure using dry air and deionized water across the desired temperature range.

-

Sample Preparation: Ensure the ionic liquid sample is thoroughly dried under vacuum to remove any absorbed water, as water will significantly affect density.

-

Measurement: a. Set the desired starting temperature (e.g., 298.15 K). b. Inject the dried sample into the measurement cell, ensuring no air bubbles are present. c. Allow the temperature and density reading to stabilize. Record the value. d. Increment the temperature (e.g., by 5 K) and repeat the measurement. e. Continue across the entire desired temperature range.

-

Data Analysis: Plot density (ρ) as a function of temperature (T). The data can typically be fitted to a linear equation: ρ = aT + b.

5.2. Protocol: Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the onset decomposition temperature of (1-Butyl)triethylammonium bromide.

Equipment:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q50)

-

High-purity nitrogen or argon gas supply

-

Platinum or ceramic TGA pans

-

Microbalance

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: a. Place the pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen at 40-60 mL/min) to ensure an oxygen-free environment. c. Set the temperature program: typically, equilibrate at a low temperature (e.g., 30 °C) and then ramp up at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).[14]

-

Measurement: Run the temperature program and record the sample mass as a function of temperature.

-

Data Analysis: a. Plot the percentage of initial mass remaining versus temperature. b. Determine the onset decomposition temperature (Tonset) as the temperature where significant mass loss begins. This is often calculated by software using the tangent method on the decomposition step of the TGA curve.

5.3. Relationship Between Properties Diagram

This diagram illustrates how the molecular structure influences the macroscopic physicochemical properties.

Caption: Influence of molecular structure on bulk properties.

Applications and Future Outlook

The specific properties of (1-Butyl)triethylammonium bromide make it suitable for several specialized applications:

-

Phase Transfer Catalysis: Its ability to shuttle reactants between phases is valuable in the synthesis of pharmaceuticals and other fine chemicals, improving reaction efficiency and reducing the need for harsh solvents.[1]

-

Biotechnology: Quaternary ammonium salts can be used in the extraction and purification of biomolecules like proteins.[1]

-

Material Science: It serves as a precursor or component in the development of advanced materials such as ionic polymers used in coatings and adhesives.[1]

-

Electrochemical Systems: While its conductivity and electrochemical window may not rival premium ionic liquids, it is explored as a cost-effective component in electrolytes for batteries and supercapacitors.[1]

The continued study of this and similar asymmetric quaternary ammonium salts will undoubtedly uncover new applications. Further research focusing on creating binary mixtures or deep eutectic solvents with this salt could tune its properties (e.g., lower the melting point, reduce viscosity) for even broader utility.[9]

Conclusion

(1-Butyl)triethylammonium bromide is a versatile quaternary ammonium salt with a well-defined set of physicochemical properties. Its high melting point and crystalline nature distinguish it from many room-temperature ionic liquids, while its favorable solubility, thermal stability, and catalytic activity secure its place as a valuable compound in both academic research and industrial chemistry. The experimental protocols and foundational data provided in this guide offer researchers and developers the necessary tools to effectively utilize and characterize this compound for a range of advanced applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11746670, (1-Butyl)triethylammonium bromide. Available: [Link]

-

ChemBK (2024). (1-Butyl)triethylammonium bromide - Introduction. Available: [Link]

-

Wikipedia (2023). Tetrabutylammonium bromide. Available: [Link] (Note: This link describes the analogous synthesis for a similar compound).

-

LookChem (n.d.). Cas 13028-69-8, (1-Butyl)triethylammonium bromide. Available: [Link]

-

OTTOKEMI (n.d.). (1-Butyl)triethylammonium bromide, 98%. Available: [Link]

-

O. S. Ahmed, et al. (2016). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. Available: [Link]

-

M. Bielejewski (2018). The temperature dependence of the static viscosity recorded for all investigated electrolyte solutions. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124611, Benzyltributylammonium bromide. Available: [Link]

-

abcr GmbH (n.d.). Phase Transfer Catalysts. Available: [Link]

-

L. Xue, et al. (2016). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available: [Link]

-

N. F. Zulkifli, et al. (2018). Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties. Available: [Link]

-

Fisher Scientific (n.d.). (1-Butyl)triethylammonium bromide, 97%. Available: [Link]

-

M. K. Uddin, et al. (2012). Electrical Conductances of Tetrabutylammonium Bromide, Sodium Tetraphenylborate, and Sodium Bromide in Methanol (1) + Water (2) Mixtures. Available: [Link]

-

S. Herold, et al. (2020). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. PMC. Available: [Link]

-

NIST (n.d.). Tetra-N-butylammonium bromide. In NIST Chemistry WebBook. Available: [Link]

-

D. Fox, et al. (2008). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. Available: [Link]

-

J. Dhanalakshmi, et al. (2020). Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids. PubMed. Available: [Link]

-

Cheméo (n.d.). Chemical Properties of Tetra-N-butylammonium bromide (CAS 1643-19-2). Available: [Link]

-

M. Jaroniec, et al. (2012). Thermal degradation of CTAB in as-synthesized MCM-41. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (1-Butyl)triethylammonium bromide, 98% | Ottokemi™ [ottokemi.com]

- 3. (1-Butyl)triethylammonium bromide | C10H24BrN | CID 11746670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B24128.22 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. (1-Butyl)triethylammonium bromide, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Butyl)triethylammonium Bromide: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of (1-Butyl)triethylammonium bromide (BuEt₃NBr), a quaternary ammonium salt with significant utility in research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical identity, synthesis, and key applications, grounding all claims in established scientific principles and literature.

Introduction: The Versatile Nature of Quaternary Ammonium Salts

(1-Butyl)triethylammonium bromide, also known as Triethyl-N-butylammonium bromide, belongs to the class of quaternary ammonium salts ("quats"). These compounds are characterized by a central, positively charged nitrogen atom covalently bonded to four organic alkyl or aryl groups.[1] This permanent cationic charge, independent of pH, imparts unique physicochemical properties that make BuEt₃NBr a valuable tool in diverse chemical contexts.[1]

Its structure, featuring a combination of ethyl and butyl chains, creates an amphiphilic character, enabling it to interact with both polar and non-polar environments. This property is the cornerstone of its primary application as a phase-transfer catalyst (PTC), where it facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic layer).[2][3] By shuttling reactive anions from the aqueous phase into the organic phase, it dramatically accelerates reaction rates and improves yields, often under milder conditions and with fewer side products.[3][4] This "green chemistry" aspect, which can reduce the need for harsh organic solvents, makes it a compound of great interest to the pharmaceutical and specialty chemical industries.[3][5]

Molecular Structure and Physicochemical Properties

The chemical identity of a compound is fundamentally defined by its structure and resulting physical properties. BuEt₃NBr is an ionic compound consisting of a (1-Butyl)triethylammonium cation ([CH₃(CH₂)₃N(CH₂CH₃)₃]⁺) and a bromide anion (Br⁻).

Molecular Composition

The cation features a central nitrogen atom bonded to three ethyl groups (-CH₂CH₃) and one n-butyl group (-CH₂CH₂CH₂CH₃). This asymmetric arrangement of alkyl groups is crucial to its function, providing the lipophilic (oil-loving) character necessary to dissolve in organic media, while the positive charge ensures its interaction with anions.

Caption: Molecular structure of (1-Butyl)triethylammonium bromide.

Key Physicochemical Data

A summary of the essential quantitative data for BuEt₃NBr is provided below. These values are critical for experimental design, safety assessments, and process modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄NBr | [2][6][7] |

| Molecular Weight | 238.21 g/mol | [2][6][7] |

| CAS Number | 13028-69-8 | [2][7][8] |

| Appearance | White crystalline powder | [2][9] |

| Melting Point | 210-215 °C | [2][10][11] |

| Solubility | Soluble in water | [9][11][12] |

| Sensitivity | Hygroscopic (absorbs moisture from the air) | [9][11] |

Synthesis and Characterization: A Validated Protocol

The most common and straightforward synthesis of (1-Butyl)triethylammonium bromide is via the Menshutkin reaction . This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.[13][14]

Synthesis Workflow

The causality behind this choice of reaction is its high efficiency and atom economy. Triethylamine, a readily available tertiary amine, acts as the nucleophile, attacking the electrophilic carbon of 1-bromobutane. The solvent choice, typically a polar aprotic solvent like acetonitrile, is critical as it stabilizes the charged transition state without solvating the nucleophile excessively, thereby promoting a rapid reaction.[14]

Caption: Workflow for the synthesis of (1-Butyl)triethylammonium bromide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triethylamine (1.0 equivalent) and 1-bromobutane (1.05-1.1 equivalents). Add a sufficient volume of dry acetonitrile to dissolve the reactants.

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[14] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-36 hours).

-

Product Isolation: Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath. The product, being a salt, is less soluble in acetonitrile than the reactants and will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, dry ethyl acetate or diethyl ether to remove any unreacted starting materials and solvent residue.

-

Drying: Dry the purified white solid under vacuum at 40-50°C to remove residual solvents. Store the final product in a desiccator, as it is hygroscopic.[9][11]

-

Characterization (Self-Validation):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The spectra should show characteristic peaks for the butyl and ethyl groups, with integrations corresponding to the correct number of protons.

-

Melting Point Analysis: Measure the melting point. A sharp melting point within the literature range (210-215°C) is a strong indicator of purity.[2][10]

-

Applications in Research and Drug Development

The unique properties of BuEt₃NBr make it a versatile tool for scientists. Its applications span organic synthesis, electrochemistry, and increasingly, pharmaceutical sciences.

Phase-Transfer Catalysis (PTC)

This remains the primary application of BuEt₃NBr.[2] In pharmaceutical synthesis, many organic drug molecules are non-polar and reside in an organic solvent, while the reagents needed for their modification (e.g., hydroxides, cyanides, azides) are inorganic salts soluble only in water.[3] BuEt₃NBr acts as a shuttle, forming an ion pair with the inorganic anion.[15] The lipophilic alkyl chains of the BuEt₃N⁺ cation carry this anion into the organic phase, where it can react with the drug substrate.[3][4] This avoids the need for expensive, anhydrous polar aprotic solvents and allows for reactions that would otherwise be impossible.[4]

Ionic Liquids and Electrochemistry

With a melting point above 100°C, BuEt₃NBr is not strictly an ionic liquid (IL) at room temperature. However, it is a precursor and a component in IL formulations. Quaternary ammonium salts are widely studied as electrolytes in batteries and supercapacitors due to their ionic conductivity and electrochemical stability.[2]

Drug Formulation and Delivery

Quaternary ammonium compounds are being explored for their potential in drug development.[16][17]

-

Antimicrobial Agents: The cationic nature of "quats" allows them to disrupt the negatively charged cell membranes of bacteria, giving them inherent antimicrobial properties.[1][16][18][19] This is a significant area of research for developing new disinfectants and antimicrobial surfaces.[16]

-

Permeation Enhancers: The amphiphilic structure can help improve the solubility and membrane permeability of poorly soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.[17]

-

Formation of API-Ionic Liquids: An emerging strategy involves using an API as the anion paired with a cation like BuEt₃N⁺. This creates a liquid form of the drug, which can overcome issues of poor solubility and polymorphism in solid-state drugs.[17]

Conclusion

(1-Butyl)triethylammonium bromide is more than a simple chemical reagent; it is an enabling technology. Its well-defined molecular structure gives rise to predictable and highly useful physicochemical properties. As a robust and efficient phase-transfer catalyst, it provides elegant solutions to common challenges in organic synthesis, aligning with the principles of green chemistry. For researchers in drug development, its potential as an antimicrobial agent and a formulation excipient presents exciting avenues for innovation. A thorough understanding of its synthesis and properties, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory and beyond.

References

-

Vander Zwan, M. C., & Hartner, F. W. (1978). Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry, 43(13), 2655–2657. Retrieved from [Link]

-

Pal, R. (2015). Phase transfer catalysis. SlideShare. Retrieved from [Link]

-

Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

-

PubChem. (n.d.). (1-Butyl)triethylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc.com. (n.d.). (1-Butyl)triethylammonium bromide Price. Retrieved from [Link]

-

Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]

-

ChemBK. (2024). (1-Butyl)triethylammonium bromide. Retrieved from [Link]

-

Zheng, Y., et al. (2023). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Bioconjugate Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrabutylammonium bromide. Retrieved from [Link]

-

ChemBK. (2024). triethylammonium bromide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13028-69-8,(1-Butyl)triethylammonium bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.

Sources

- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. scribd.com [scribd.com]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. (1-Butyl)triethylammonium bromide | C10H24BrN | CID 11746670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 13028-69-8 CAS MSDS ((1-Butyl)triethylammonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Cas 13028-69-8,(1-Butyl)triethylammonium bromide | lookchem [lookchem.com]

- 10. (1-Butyl)triethylammonium bromide Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 11. chembk.com [chembk.com]

- 12. (1-Butyl)triethylammonium bromide, 97% | Fisher Scientific [fishersci.ca]

- 13. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 14. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 15. Phase transfer catalysis | PPTX [slideshare.net]

- 16. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (1-Butyl)triethylammonium Bromide in Organic Solvents

Introduction

(1-Butyl)triethylammonium bromide (BuEt₃NBr), a quaternary ammonium salt, is a compound of significant interest across various fields of chemical research and development.[1][2] With a molecular formula of C₁₀H₂₄BrN and a molecular weight of 238.21 g/mol , it presents as a white, crystalline, and hygroscopic powder.[1][3] Its primary utility lies in its function as a phase-transfer catalyst (PTC), where it facilitates reactions between reactants located in immiscible liquid phases (e.g., an aqueous phase and an organic phase).[1][4][5] This catalytic action is fundamental to numerous applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, as it enhances reaction rates, improves yields, and allows for milder reaction conditions.[1][4]

The efficacy of BuEt₃NBr as a phase-transfer catalyst is intrinsically linked to its solubility characteristics. For the catalyst to shuttle a reactive anion from an aqueous phase to an organic phase, it must possess sufficient solubility in both, or at least in the organic phase where the reaction with the substrate occurs.[4][6] Therefore, a comprehensive understanding of its solubility in a diverse range of organic solvents is not merely academic; it is a critical prerequisite for process design, optimization, and solvent selection in synthetic chemistry.

This guide provides a deep dive into the solubility of (1-Butyl)triethylammonium bromide. In the absence of extensive, publicly available quantitative solubility data, this document serves a dual purpose: first, to establish a robust theoretical framework for predicting and understanding its solubility behavior, and second, to provide a detailed, validated experimental protocol for researchers to determine this data empirically in their own laboratories.

Theoretical Framework for Solubility

The dissolution of an ionic compound like (1-Butyl)triethylammonium bromide in an organic solvent is a complex interplay of intermolecular forces. The long-held principle of "like dissolves like" provides a starting point, but a more nuanced understanding requires an examination of the specific interactions between the solute and solvent molecules. The solubility of an ionic liquid is governed by factors such as the structure of its ions, the properties of the solvent, and the nature of the resulting ion-solvent interactions.[7][8]

Solute Structure and Intermolecular Forces

(1-Butyl)triethylammonium bromide consists of a relatively large, asymmetric quaternary ammonium cation ([BuEt₃N]⁺) and a bromide anion (Br⁻).

-

Cation Structure ([BuEt₃N]⁺): The cation features a central, positively charged nitrogen atom surrounded by three ethyl groups and one butyl group. These alkyl chains are nonpolar and contribute to the compound's organophilicity, enabling van der Waals interactions with nonpolar and moderately polar organic solvents.[9] The larger the total number of carbon atoms on the cation, the greater its affinity for organic phases.[9]

-

Anion (Br⁻): The bromide anion is a relatively small, hard anion. It is capable of engaging in strong ion-dipole interactions with polar solvent molecules.

-

Ion-Pairing: In solution, these ions exist in equilibrium between solvent-separated ion pairs and contact ion pairs. The strength of this ion-pairing is inversely related to the solvent's ability to insulate the charges from each other, a property measured by the dielectric constant.[10][11]

The Role of the Organic Solvent

The properties of the organic solvent are paramount in determining whether it can overcome the lattice energy of the solid salt and effectively solvate the individual ions.

-

Polarity and Dielectric Constant: Polar solvents possess permanent dipoles that can interact favorably with the cation and anion through ion-dipole forces. Solvents with a high dielectric constant (ε) are particularly effective at solvating ions because they can efficiently screen the electrostatic attraction between the cation and anion, promoting dissociation and dissolution.[10][11]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility.[12][13][14] Protic solvents like alcohols can act as hydrogen bond donors, forming strong interactions with the bromide anion. Aprotic polar solvents, such as acetone or dimethylformamide (DMF), can act as hydrogen bond acceptors.[15] The interplay of these interactions is crucial for the dissolution of ionic compounds.[12][13]

-

Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into contributions from dispersion forces, polar forces, and hydrogen bonding.[16] A smaller difference between the solubility parameters of the solute and the solvent generally indicates higher mutual solubility.

Qualitative Solubility Profile of (1-Butyl)triethylammonium Bromide

While precise quantitative data is scarce, a qualitative solubility profile can be constructed based on chemical principles and data from analogous quaternary ammonium salts. This profile serves as a practical starting point for solvent screening. The compound is known to be hygroscopic, and the presence of even small amounts of water can significantly increase its solubility in many organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble to Very Soluble | Strong hydrogen bond donating ability and high polarity effectively solvate both the cation and the bromide anion. |

| Aprotic Polar | Acetone, Acetonitrile, DMF | Soluble to Sparingly Soluble | Good dipole moment allows for ion-dipole interactions. Lack of hydrogen bond donation may limit anion solvation compared to protic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Moderate polarity and ability to form weak hydrogen bonds (in the case of chloroform) facilitate dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | Lower polarity and weak hydrogen bond accepting ability are less effective at solvating the ion pair. |

| Esters | Ethyl Acetate | Sparingly Soluble | Moderate polarity but limited ability to solvate ions effectively. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature results in very weak interactions with the ionic solute, insufficient to overcome the salt's lattice energy. |

Experimental Protocol: Gravimetric Determination of Solubility

To address the lack of quantitative data, this section provides a robust, self-validating protocol for determining the solubility of (1-Butyl)triethylammonium bromide in an organic solvent of interest. The gravimetric method is a classic and reliable technique for measuring equilibrium solubility.[17][18][19][20]

Principle

This method involves preparing a saturated solution of the solute in the chosen solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured. From these masses, the solubility can be calculated.

Materials and Equipment

-

(1-Butyl)triethylammonium bromide (ensure it is thoroughly dried in a vacuum oven to remove water)

-

Solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Glass weighing dishes or beakers

-

Drying oven or vacuum oven

-

Dessicator

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of dried (1-Butyl)triethylammonium bromide to a glass vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. b. Add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibration (Self-Validation Step): a. Agitate the mixture for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium. b. Causality: Ionic solids can be slow to dissolve and reach equilibrium. Shorter times may result in an underestimation of the true solubility. c. Validation: To ensure equilibrium has been reached, you can analyze samples at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements yield solubility values that are statistically identical.[17]

-

Sample Collection: a. After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours, keeping the vial at the constant experimental temperature. b. Carefully draw a sample of the clear supernatant into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and dispense a portion of the saturated solution into a pre-weighed (tared) glass weighing dish. d. Causality: Filtering is critical to ensure that no undissolved solid particulates are transferred, which would artificially inflate the measured solubility.

-

Gravimetric Analysis: a. Immediately record the total mass of the weighing dish plus the saturated solution (M_total). b. Place the weighing dish in an oven set to a temperature sufficient to evaporate the solvent but well below the decomposition temperature of the salt (e.g., 80-100 °C). A vacuum oven is preferred to facilitate drying at lower temperatures. c. Evaporate the solvent completely. d. Transfer the dish to a dessicator to cool to room temperature. e. Weigh the dish containing the dry solute residue (M_final). f. Validation: Repeat the drying and weighing cycle (e.g., 1-hour intervals) until a constant mass is achieved (e.g., two consecutive readings are within ±0.2 mg). This ensures all solvent has been removed.[17]

Calculation of Solubility

-

Mass of tared weighing dish: M_dish

-

Mass of dish + saturated solution: M_total

-

Mass of dish + dry solute: M_final

-

Mass of Solute:

-

Mass_solute = M_final - M_dish

-

-

Mass of Solvent:

-

Mass_solvent = M_total - M_final

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Mass_solute / Mass_solvent) * 100

-

Visual Workflow for Solubility Determination

Factors Influencing Experimental Results

Temperature

The solubility of solids in liquids is generally temperature-dependent. For most ionic salts, solubility increases with increasing temperature as the dissolution process is often endothermic.[21][22] It is crucial to precisely control and report the temperature at which any solubility measurement is performed.

Purity of Solute and Solvent

-

Hygroscopicity: (1-Butyl)triethylammonium bromide is hygroscopic.[2] Absorbed water acts as a highly polar impurity and can dramatically increase solubility in many organic solvents. It is imperative to thoroughly dry the salt under vacuum before use and to handle it in a low-humidity environment (e.g., a glove box) for the most accurate results.

-

Solvent Purity: The presence of impurities in the solvent can also affect the measured solubility. Always use high-purity, analytical grade solvents.

Logical Relationships in Solubility

The expected solubility of an ionic salt like BuEt₃NBr can be mapped against the general properties of the solvent. The following diagram illustrates the logical flow a researcher might use to predict solubility trends, which can then be confirmed by experiment.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (1-Butyl)triethylammonium bromide, 98% | Ottokemi™ [ottokemi.com]

- 3. (1-Butyl)triethylammonium bromide | C10H24BrN | CID 11746670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Phase transfer catalysis | PPTX [slideshare.net]

- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 7. Ionic liquid - Wikipedia [en.wikipedia.org]

- 8. Ionic Liquids [organic-chemistry.org]

- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Polymer solubility in ionic liquids: dominated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrogen-Bonded Complexes in Binary Mixture of Imidazolium-Based Ionic Liquids with Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmajournal.net [pharmajournal.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. homework.study.com [homework.study.com]

(1-Butyl)triethylammonium bromide melting point and stability

An In-Depth Technical Guide to the Physicochemical Properties of (1-Butyl)triethylammonium bromide

Abstract

(1-Butyl)triethylammonium bromide (BuEt3NBr) is a quaternary ammonium salt with significant applications as a phase transfer catalyst, electrolyte component, and surfactant in various chemical and industrial processes.[1] A thorough understanding of its physical and chemical properties, particularly its melting point and stability, is paramount for its effective application, storage, and handling. This guide provides a detailed examination of the melting point of BuEt3NBr, offering a consolidated view of reported values and a standardized protocol for its determination. Furthermore, it delves into the compound's thermal and chemical stability, outlining methodologies for assessment and providing critical insights into its handling and storage to ensure material integrity and experimental reproducibility.

Introduction to (1-Butyl)triethylammonium bromide

Quaternary ammonium salts (QAS), or "quats," are a class of compounds characterized by a central positively charged nitrogen atom covalently bonded to four organic groups.[2][3] This permanent cationic charge, independent of pH, imparts unique properties such as high water solubility and the ability to pair with various anions.[2] (1-Butyl)triethylammonium bromide, with the chemical formula C10H24NBr, is a prominent member of this class.[1][4] Its structure, featuring a butyl group and three ethyl groups surrounding the nitrogen cation, creates an asymmetric and sterically hindered molecule that is highly effective in facilitating reactions between immiscible phases, a process known as phase transfer catalysis.[1][5] Its utility extends to electrochemistry, where it can enhance the conductivity of ionic liquids, and to the formulation of surfactants and emulsifiers in the pharmaceutical and agrochemical industries.[1] Given these diverse roles, a precise characterization of its physical constants and stability is essential for researchers and drug development professionals.

Physicochemical Properties

General Characteristics

(1-Butyl)triethylammonium bromide is typically supplied as a white crystalline powder.[1] It is soluble in water, a characteristic driven by its ionic nature.[6][7]

Melting Point Analysis

The melting point is a critical physical constant that serves as an indicator of purity and provides a definitive temperature for phase transition from solid to liquid. For ionic compounds like BuEt3NBr, this transition involves overcoming strong electrostatic forces within the crystal lattice.

A review of supplier and chemical database information reveals a consistent but slightly varied range for the melting point of (1-Butyl)triethylammonium bromide. This variation can be attributed to minor differences in purity or the specific analytical method employed.

| Source | Reported Melting Point (°C) | Purity |

| Chem-Impex | 210-214 | ≥ 99% |

| Chemsrc.com | 212-215 | 97.0% |

| ChemBK | 212-215 | Not Specified |

| Ottokemi™ | 212-215 | 98%+ |

This table summarizes melting point data from various chemical suppliers.[1][6][7][8]

To ensure accurate and reproducible melting point determination, a standardized methodology is crucial. The following protocol describes the use of a digital melting point apparatus.

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Protocol:

-